N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
Description
N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a thiazole-based compound featuring a carboxamide group at position 4 of the thiazole ring. The molecule is substituted at position 2 with a 1H-pyrrol-1-yl group (a five-membered aromatic ring with one nitrogen atom) and at the amide nitrogen with a pyridin-4-ylmethyl moiety. This structure combines aromatic heterocycles (thiazole, pyridine, pyrrole) that confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry or agrochemicals. Its synthesis likely involves coupling a thiazole-4-carboxylic acid derivative with a pyridin-4-ylmethylamine, analogous to methods described for related thiazole carboxamides .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c19-13(16-9-11-3-5-15-6-4-11)12-10-20-14(17-12)18-7-1-2-8-18/h1-8,10H,9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLQVYVJHNSJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NC(=CS2)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(pyridin-4-ylmethyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide with structurally analogous thiazole carboxamides, focusing on substitutions, synthesis, and functional implications.
Structural Analogues in Agrochemical Research ()
Compounds such as 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]-N-(2,2,2-trifluoroethyl)thiazole-4-carboxamide (7d) and 7e–7j share the thiazole-4-carboxamide core but differ in substitutions:
- Position 2 of thiazole: Pyrazole (in 7d–7j) vs. pyrrole (target compound). This substitution may alter binding affinity in biological targets (e.g., insecticidal activity in ).
- Amide substituents : Halogenated aryl or alkyl groups (e.g., trifluoroethyl in 7d) vs. pyridin-4-ylmethyl. The pyridine group in the target compound enhances solubility in polar solvents and may improve bioavailability compared to halogenated analogues.
Amino Acid-Derived Thiazole Analogues ()
Compounds 50–53 and 32–36 feature thiazole-4-carboxamide scaffolds with bulky, functionalized substituents:
- Compound 50 : Cyclohexylmethyl and trimethoxybenzamido groups. The cyclohexyl group enhances lipophilicity, while trimethoxybenzamido may facilitate π-π stacking in receptor binding.
- Compound 36 : Cyclopropyl substituent, which introduces steric hindrance and metabolic stability.
However, it lacks the trimethoxybenzamido moiety seen in , which is critical for specific peptidomimetic interactions .
Pharmacologically Active Thiazoles ()
- Acotiamide Hydrochloride (): A thiazolecarboxamide with a bis(isopropyl)aminoethyl group and hydroxy-dimethoxybenzoyl substituent. Approved for functional dyspepsia, its polar substituents enhance solubility and gastrointestinal targeting.
- Motesanib (): A pyridine carboxamide with indole and pyridylmethylamino groups.
Key Research Findings and Implications
Synthetic Feasibility : The target compound can likely be synthesized via coupling reactions similar to (Method A/B, yields 5–96%). The pyrrole substituent may require protection/deprotection steps to avoid side reactions.
Bioactivity Potential: Pyrazole-substituted analogues () exhibit insecticidal activity due to halogenated aryl groups. The target compound’s pyrrole may confer distinct binding modes in biological systems. The pyridin-4-ylmethyl group could mimic nicotinamide scaffolds, suggesting kinase or receptor antagonism (e.g., Motesanib’s antiangiogenic effects).
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
